molecular formula C30H23NO4 B11549702 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate

Cat. No.: B11549702
M. Wt: 461.5 g/mol
InChI Key: YEURWFNBPGTWQM-GOPXYUCVSA-N
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Description

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 3-phenylprop-2-enoyl chloride: This is achieved by reacting 3-phenylprop-2-enoic acid with thionyl chloride under reflux conditions.

    Synthesis of 4-[(2E)-3-phenylprop-2-enoyl]phenylamine: The 3-phenylprop-2-enoyl chloride is then reacted with 4-aminobenzaldehyde in the presence of a base such as pyridine.

    Formation of the imine: The resulting 4-[(2E)-3-phenylprop-2-enoyl]phenylamine is then condensed with 4-formylphenyl 2-methoxybenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogenated aromatic compounds.

Scientific Research Applications

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: Similar in structure due to the presence of ester and ketone functional groups.

    Acetylacetone: Shares the keto-enol tautomerism property.

    Benzyl acetoacetate: Similar in terms of ester functionality and reactivity.

Uniqueness

4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 2-methoxybenzoate is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C30H23NO4

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[[4-[(E)-3-phenylprop-2-enoyl]phenyl]iminomethyl]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C30H23NO4/c1-34-29-10-6-5-9-27(29)30(33)35-26-18-11-23(12-19-26)21-31-25-16-14-24(15-17-25)28(32)20-13-22-7-3-2-4-8-22/h2-21H,1H3/b20-13+,31-21?

InChI Key

YEURWFNBPGTWQM-GOPXYUCVSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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